N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Description
The compound “N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule that contains two imidazole rings. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound is characterized by two imidazole rings, which are five-membered heterocyclic moieties containing three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole-type nitrogen . The specific molecular structure analysis of this compound is not found in the retrieved papers.Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For example, some imidazole derivatives can block signal reception at the level of certain receptors, leading to reduced transcription of specific genes .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution. The metabolism and excretion of this specific compound would need further investigation.
Result of Action
Based on the known activities of imidazole derivatives, the effects could range from antimicrobial activity to the blocking of signal reception at the receptor level .
Action Environment
It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , suggesting that the compound could potentially be stable under various environmental conditions.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-N,2-dimethyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-11-19-15-8-7-12(9-16(15)20-11)18(24)23(2)10-17-21-13-5-3-4-6-14(13)22-17/h3-6,12H,7-10H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZIHQBUVUZKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N(C)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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